Methyl propyl sulfide
Description
Nomenclature and Classification of Methyl Propyl Sulfide (B99878) as a Thioether
Methyl propyl sulfide is systematically named 1-(methylsulfanyl)propane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name accurately describes a methylsulfanyl group (-SCH₃) attached to a propane (B168953) chain. Alternative names found in chemical literature include 1-methylthiopropane and 2-thiapentane. nih.gov
As a member of the thioether (or sulfide) class of organic compounds, it is characterized by a sulfur atom bonded to two alkyl groups, in this case, a methyl group and a propyl group. cymitquimica.com This C-S-C linkage is the defining feature of thioethers. zhishangchem.comucalgary.ca The general formula for a thioether is R-S-R', where R and R' represent alkyl or aryl groups. taylorandfrancis.com Since the alkyl groups attached to the sulfur atom are different (methyl and propyl), this compound is classified as an asymmetric thioether.
Historical Perspectives and Early Research on Thioether Chemistry
The study of thioethers dates back to the mid-19th century, with scientists beginning to investigate sulfur-containing organic compounds around the 1850s. researchweb.uz Early research focused on understanding the structure and properties of these compounds. researchweb.uz The development of systematic analytical methods in organic chemistry by the end of the 19th century allowed for a more in-depth understanding of the chemical nature of thioethers. researchweb.uz Early synthetic methods for preparing compounds like this compound were documented in the mid-20th century.
Significance of Organosulfur Compounds in Chemical Research
Organosulfur compounds, including this compound, are a vital class of molecules in medicinal and agricultural chemistry. taylorandfrancis.comnih.gov They are found in numerous natural products and are key components in many pharmaceutical agents. taylorandfrancis.comwisdomlib.org The unique chemical properties of the sulfur atom, such as its various oxidation states and reactivity, allow organosulfur compounds to participate in a wide range of biological and synthetic reactions. nih.gov Thioethers, in particular, have attracted significant attention in drug discovery due to their broad spectrum of biological activities. taylorandfrancis.com They are also crucial intermediates in organic synthesis, used to create more complex molecules. taylorandfrancis.com
Overview of Research Directions for this compound
Current research on this compound is diverse. It is studied for its role as a flavoring agent in the food industry, contributing to the sensory profiles of various products. zhishangchem.cominnospk.com In organic synthesis, it serves as a reagent for creating other sulfur-containing compounds, such as sulfoxides and sulfones, which are important chemical intermediates. zhishangchem.com Researchers are also exploring its potential applications in materials science and as a ligand in the design of metal catalysts. zhishangchem.comrsc.org Furthermore, its presence in some natural products has led to investigations into its role in biological systems and the environment. nih.govzhishangchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOASGOXWEHUTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073969 | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3877-15-4 | |
| Record name | Methyl propyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl propyl sulphide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |
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| Record name | Methyl propyl sulphide | |
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| Record name | METHYL PROPYL SULPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Chemical and Physical Properties
Methyl propyl sulfide (B99878) is a colorless to pale yellow, volatile liquid with a characteristic pungent, alliaceous (onion or garlic-like) odor. cymitquimica.comzhishangchem.cominnospk.com It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but only slightly soluble in water. cymitquimica.comzhishangchem.com
| Property | Value |
| Molecular Formula | C₄H₁₀S innospk.com |
| Molecular Weight | 90.19 g/mol nih.gov |
| CAS Number | 3877-15-4 innospk.com |
| Density | 0.842 g/mL at 25°C innospk.com |
| Boiling Point | 95.5 - 97 °C innospk.comfishersci.com |
| Melting Point | -113 °C innospk.com |
| Refractive Index | 1.4430 - 1.4440 at 20°C innospk.comthegoodscentscompany.com |
| Flash Point | 63 °F (17.2 °C) innospk.com |
Reaction Mechanisms and Kinetics of Methyl Propyl Sulfide Transformations
Mechanistic Studies of Oxidation Pathways
The oxidation of methyl propyl sulfide (B99878) represents a significant class of its chemical reactions, converting the thioether functionality into sulfoxide (B87167) and subsequently sulfone derivatives. These transformations involve the change in the oxidation state of the sulfur atom. libretexts.org
The oxidation of a thioether such as methyl propyl sulfide to a sulfoxide is a common and fundamental transformation in organosulfur chemistry. This initial oxidation step involves the addition of a single oxygen atom to the sulfur atom of the thioether.
The mechanism generally proceeds via a nucleophilic attack by the electron-rich sulfur atom on an electrophilic oxygen atom from an oxidizing agent. mdpi.com Common oxidizing agents like hydrogen peroxide (H₂O₂) are often employed, sometimes in the presence of a catalyst. mdpi.comniscpr.res.in In the absence of a catalyst, the reaction can still proceed, for example, using H₂O₂ in glacial acetic acid. mdpi.com The proposed mechanism in this case is thought to involve the electrophilic attack of the peroxide oxygen on the sulfur atom. mdpi.com
The reaction can be summarized as: CH₃SC₃H₇ + [O] → CH₃S(O)C₃H₇
This oxidation converts the thioether into methyl propyl sulfoxide. The sulfur atom in the resulting sulfoxide is a stereogenic center if the two alkyl groups are different, as is the case with this compound, leading to the possibility of chiral sulfoxides. wikipedia.orgmdpi.com
Further oxidation of the sulfoxide leads to the formation of a sulfone. libretexts.org This second oxidation step requires overcoming a higher energy barrier compared to the initial oxidation of the thioether.
The mechanism for the oxidation of methyl propyl sulfoxide to methyl propyl sulfone is similar to the first oxidation step, involving the addition of another oxygen atom to the sulfur.
CH₃S(O)C₃H₇ + [O] → CH₃S(O)₂C₃H₇
Careful control of reaction conditions, such as the amount of oxidant, temperature, and reaction time, is often necessary to selectively stop the reaction at the sulfoxide stage and prevent overoxidation to the sulfone. mdpi.com However, under stronger oxidizing conditions or with an excess of the oxidizing agent, the sulfone is the major product. For instance, while some systems are designed to be highly selective for sulfoxide formation, others can lead to complete conversion to the sulfone. mdpi.comniscpr.res.in
Since this compound is an asymmetrical sulfide, its oxidation to methyl propyl sulfoxide creates a chiral center at the sulfur atom. wikipedia.orgmdpi.com This means that two enantiomers, (R)-methyl propyl sulfoxide and (S)-methyl propyl sulfoxide, can be formed.
Regioselectivity: In the context of this compound, regioselectivity primarily refers to the specific site of oxidation. The sulfur atom is significantly more nucleophilic and susceptible to oxidation than the alkyl chains under typical conditions. Therefore, oxidation occurs selectively at the sulfur atom.
Stereoselectivity: The formation of one enantiomer in excess of the other is known as stereoselectivity or, more specifically, enantioselectivity. mdpi.commsu.edu This can be achieved by using chiral oxidizing agents or, more commonly, through biocatalysis. mdpi.com Various microorganisms and isolated enzymes have been shown to catalyze the oxidation of sulfides to sulfoxides with high enantiomeric excess (ee). mdpi.comelsevier.es For example, different strains of fungi like Mortierella isabellina or bacteria like Pseudomonas species can produce either the (R)- or (S)-sulfoxide preferentially. mdpi.com The stereochemical outcome is highly dependent on the specific biocatalyst used. mdpi.com
The ability to control the stereochemistry of the sulfoxide product is of significant interest in asymmetric synthesis, as chiral sulfoxides are valuable building blocks. mdpi.com
The oxidation of this compound can be performed with or without a catalyst, and the presence of a catalyst significantly impacts the reaction rate and selectivity.
Non-Catalyzed Oxidation: Oxidation can be achieved using an oxidant like hydrogen peroxide in a suitable solvent such as glacial acetic acid without any metal catalyst. mdpi.com These reactions often require higher temperatures or longer reaction times to achieve high conversion. mdpi.com Selectivity for the sulfoxide can be high, as the sulfoxide is less reactive than the parent sulfide under these conditions. mdpi.com
Catalyzed Oxidation: A variety of catalysts can be employed to accelerate the oxidation of sulfides. These are often based on transition metals like molybdenum, tungsten, titanium, or vanadium. niscpr.res.in For example, heteropoly compounds in the presence of hydrogen peroxide have been shown to be effective catalysts. niscpr.res.in Catalyzed reactions are typically much faster, allowing for complete conversion of the sulfide in shorter timeframes and often under milder conditions (e.g., room temperature). niscpr.res.in However, catalysts can sometimes promote the subsequent oxidation of the sulfoxide to the sulfone, reducing the selectivity for the sulfoxide product unless conditions are carefully controlled. niscpr.res.in
The table below summarizes a comparison between catalyzed and non-catalyzed oxidation processes based on findings for similar sulfides.
| Feature | Non-Catalyzed Oxidation (e.g., H₂O₂/AcOH) | Catalyzed Oxidation (e.g., H₂O₂/Heteropoly Compounds) |
|---|---|---|
| Reaction Rate | Slower, may require elevated temperatures. | Significantly faster, often proceeds at room temperature. |
| Conditions | Often requires harsher conditions (higher temp, longer time). | Milder conditions. |
| Selectivity for Sulfoxide | Can be highly selective as sulfoxide is less reactive. | Can be less selective, with potential for overoxidation to sulfone. |
| Reagent Requirement | May require a large excess of the oxidizing agent. | Catalytic amounts of the metal complex are sufficient. |
Regioselectivity and Stereoselectivity in Oxidative Reactions
Computational and Experimental Kinetic Studies
Kinetic studies, both experimental and computational, provide quantitative data on the rates and energy barriers of chemical reactions, offering deeper insight into the underlying mechanisms.
The thermal decomposition (thermolysis) of sulfides in the gas phase is a unimolecular process that typically occurs at high temperatures. Computational studies on analogous allyl sulfides suggest that these reactions proceed through a concerted, six-membered cyclic transition state, a mechanism known as a retro-ene reaction. researchgate.net
For a simple dialkyl sulfide like this compound, the primary decomposition pathways would involve the homolytic cleavage (bond fission) of the C-S bonds. This process generates radical species.
CH₃-S-CH₂CH₂CH₃ → CH₃S• + •CH₂CH₂CH₃ CH₃-S-CH₂CH₂CH₃ → CH₃• + •SCH₂CH₂CH₃
Computational studies on similar small organic molecules, like methyl propanoate, have used high-level ab initio calculations and RRKM/ME (Rice–Ramsperger–Kassel–Marcus/Master Equation) theory to determine the rate constants for various decomposition channels over wide temperature and pressure ranges. researchgate.net Similar theoretical approaches can be applied to this compound to predict its decomposition kinetics.
Experimental studies on the thermal decomposition of various sulfur compounds have been conducted to determine activation energies and reaction kinetics. acs.org For example, simulation experiments on the formation of organic sulfides in geological settings have provided kinetic data, including activation energies for reactions involving sulfides at high temperatures. scirp.org A computational study on allyl ethers and sulfides found that sulfides generally react faster than their ether counterparts during thermal decomposition. researchgate.net
The table below presents hypothetical kinetic parameters for the C-S bond fission in this compound, based on typical values for similar compounds.
| Decomposition Reaction | Bond Type | Estimated Activation Energy (kJ/mol) | Temperature Range (°K) |
|---|---|---|---|
| CH₃-S-C₃H₇ → CH₃• + •SC₃H₇ | Methyl-Sulfur | ~300-320 | > 800 |
| CH₃S-C₃H₇ → CH₃S• + •C₃H₇ | Propyl-Sulfur | ~280-300 | > 800 |
Deuterium (B1214612) Kinetic Isotope Effects (KIE)
The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which C-H bond breaking occurs in the rate-determining step. In the study of sulfur compounds, KIEs provide critical insights into transition state structures.
Theoretical studies on the gas-phase pyrolysis of allyl n-propyl sulfide, a structurally related compound, have shown significant primary kinetic isotope effects. researchgate.net For instance, in the retro-ene reaction, a KIE (kH/kD) of 2.6 ± 0.3 was observed at 377°C, supporting a mechanism involving a six-centered cyclic transition state. researchgate.net Further computational analysis using density functional theory (DFT) calculated a KIE of 2.86 at 550.65 K for the same reaction. researchgate.net These values are consistent with a mechanism where the cleavage of a C-H bond is a key part of the rate-limiting step. Generally, primary KIEs for proton transfers that proceed through non-linear transition states are in the range of 2.5 to 3.5. princeton.edu
Table 1: Kinetic Isotope Effects in Allyl Propyl Sulfide Pyrolysis
| Temperature (K) | Method | Calculated kH/kD | Proposed Mechanism | Reference |
| 650.15 | Experimental | 2.6 ± 0.3 | Six-centered cyclic transition state | researchgate.net |
| 550.65 | DFT Calculation | 2.86 | Asynchronous concerted | researchgate.net |
| 563.15 | Theoretical | 3.8 | Five-membered cyclic transition state | researchgate.net |
| 357.15 | Theoretical | 8.75 | Five-membered cyclic transition state | researchgate.net |
Transition State Characterization
The characterization of transition states is fundamental to understanding reaction pathways. For reactions involving this compound and its analogs, both computational and experimental methods have been employed to describe these transient structures.
In the thermal decomposition of allyl n-propyl sulfide, a six-membered cyclic transition state has been proposed. researchgate.net Computational studies, particularly those using DFT methods like B3LYP and B3PW91, have characterized this as a polar, six-center cyclic structure. researchgate.net These calculations help in discarding alternative mechanisms, such as those involving biradicals, by establishing the energetic favorability of the concerted cyclic transition state. researchgate.net Natural bond orbital (NBO) calculations have also been used to characterize the transition states and determine the synchronicity of these reactions. researchgate.net
Theoretical investigations into the oxidation of ethyl methyl sulfide by the hydroxyl radical (OH) have identified transition states for various reaction channels, including hydrogen abstraction and transfer reactions. tandfonline.comtandfonline.com For instance, in the reaction with the triplet oxygen atom, O(³P), the transition states for hydrogen abstraction channels become increasingly important at higher temperatures. tandfonline.com High-level quantum chemistry theories like CCSD(T) have been used to map the potential energy surfaces and locate the transition states for these complex reactions. tandfonline.comnih.govacs.org
Table 2: Characterization of Transition States in Sulfide Reactions
| Reaction | Method | Key Features of Transition State | Reference |
| Allyl n-propyl sulfide pyrolysis | DFT (B3PW91/6-311++G**) | Polar, six-center cyclic structure | researchgate.net |
| Allyl n-propyl sulfide pyrolysis | DFT | Asynchronous, concerted mechanism | researchgate.net |
| Ethyl methyl sulfide + O(³P) | CCSD(T)//M06-2X | H-abstraction channels become competitive at high T | tandfonline.com |
| Ethyl methyl sulfide + HO₂• | CCSD(T)//M06-2X | H-abstraction from -CH₂ group is major channel at low T | tandfonline.com |
Mechanisms in Catalytic Applications
This compound plays a significant role in various catalytic processes, often acting as a poison but also participating in surface reactions.
This compound, like other organosulfur compounds, interacts strongly with metal catalyst surfaces. The sulfur atom, with its lone pair of electrons, can readily coordinate with active metal centers on catalysts. nih.govzhishangchem.com This interaction is central to its role in catalysis, particularly in processes like hydrodesulfurization (HDS). In Ziegler-Natta polymerization, sulfur-containing compounds like mercaptans (structurally similar to sulfides) are known to coordinate with the titanium active center of the catalyst. nih.govresearchgate.net This interaction involves the sulfur atom acting as a Lewis base, donating electron density to the electron-deficient metal center. nih.gov Computational studies using molecular electrostatic potential (MEP) maps show that the sulfur atom is the most reactive site for electrophilic attack. nih.gov
The strong interaction between the sulfur atom of this compound and metal surfaces often leads to catalyst poisoning. google.comsamaterials.com In processes like steam reforming and hydrodesulfurization, sulfur compounds are notorious for deactivating catalysts that typically contain metals like cobalt, molybdenum, nickel, and palladium. google.commdpi.com The poisoning mechanism involves the irreversible adsorption of the sulfide onto the active sites, blocking them from reactant molecules. samaterials.com
For example, in hydrotreating processes, noble metal catalysts like platinum and palladium are highly susceptible to sulfur poisoning. mdpi.com The presence of sulfur compounds can lead to the formation of stable metal sulfides on the catalyst surface, which alters the electronic properties and catalytic activity. mdpi.comresearchgate.net Even in polymerization reactions using Ziegler-Natta catalysts, sulfur compounds act as inhibitors by deactivating the titanium active sites. nih.gov The effectiveness of the poisoning can depend on the molecular size of the sulfur compound. nih.gov
The reactions of this compound on metal oxide surfaces are relevant to photocatalysis and environmental remediation. Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of organic pollutants, including sulfides. researchgate.netresearchgate.net
Under UV irradiation, TiO₂ generates electron-hole pairs. researchgate.net The holes can oxidize adsorbed sulfide molecules to form sulfide radical cations. researchgate.net In the presence of oxygen, these intermediates can undergo further reactions to form products like sulfoxides and sulfones. researchgate.net Studies on the photocatalytic oxidation of methyl phenyl sulfide (a related compound) on TiO₂ showed that the reaction proceeds efficiently in the presence of pure oxygen, leading to methyl phenyl sulfoxide as a major product. researchgate.net The reaction mechanism is believed to involve specific, controlled oxidative chemistry on the photoactivated TiO₂ surface. researchgate.net The particle size and crystalline phase (anatase vs. rutile) of the TiO₂ can influence the reaction rate, with larger rutile particles sometimes showing higher activity due to better band bending properties necessary for oxidizing sulfides. researchgate.net
Role of this compound as a Catalyst Poison
Theoretical and Computational Mechanistic Investigations
Computational chemistry provides invaluable insights into the reaction mechanisms of this compound that are often difficult to obtain experimentally. Density functional theory (DFT) and high-level ab initio methods are frequently used to model these reactions. researchgate.nettandfonline.comtandfonline.com
For instance, DFT calculations have been instrumental in confirming the concerted, six-membered cyclic transition state mechanism for the pyrolysis of allyl n-propyl sulfide, ruling out a stepwise radical mechanism. researchgate.net These studies often employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to achieve results that are in good agreement with experimental activation parameters. researchgate.nettandfonline.com
In atmospheric chemistry, computational studies have explored the oxidation of sulfides by radicals like OH and O(³P). tandfonline.comnih.govacs.org These investigations map out complex potential energy surfaces with multiple reaction channels, including hydrogen abstraction from different carbon atoms and S-transfer reactions. tandfonline.comtandfonline.com The calculations help predict rate coefficients and branching ratios, determining the dominant reaction pathways under different temperature conditions. tandfonline.comtandfonline.com For example, in the reaction of ethyl methyl sulfide with O(³P), H-abstraction from the methylene (B1212753) (-CH₂-) group is found to be kinetically more favorable than from the methyl (-CH₃) group. tandfonline.com
Quantum Chemical Studies on Reaction Pathways
Quantum chemical methods are fundamental tools for elucidating the complex reaction mechanisms of this compound at a molecular level. pitt.edu These computational approaches allow for the detailed exploration of potential energy surfaces, identifying transition states, intermediates, and the energetics of various reaction channels.
Theoretical investigations into the reactions of small alkyl sulfides, such as ethyl methyl sulfide which is structurally similar to this compound, provide significant insights. For instance, studies on the reaction of ethyl methyl sulfide with the triplet oxygen atom, O(³P), have been performed using high-level quantum chemistry theories like the CCSD(T)/CBS//M06-2X/cc-pVTZ method. tandfonline.com These studies map out multiple reaction pathways, including:
Hydrogen Abstraction: The removal of a hydrogen atom from different positions on the alkyl chains (methyl and propyl groups).
S-Transfer Channels: The transfer of the CH₃S group. tandfonline.com
For the reaction CH₃CH₂SCH₃ + O(³P), analysis has shown that CH₃S-transfer channels, which lead to the formation of CH₃SO, are the dominant pathways at lower temperatures (below 1000 K). tandfonline.com As the temperature increases, hydrogen abstraction channels become more competitive. tandfonline.com Quantum chemical calculations reveal that hydrogen abstraction from the ethyl group is kinetically more favorable than from the methyl group in ethyl methyl sulfide. tandfonline.com
Other quantum chemical methods, such as MP2 with various basis sets (e.g., 6-311+G(3df,2p)//MP2/6-31G(d,p)) and G4MP2 calculations, have been employed to study the fragmentation pathways of related organosulfur compounds like allyl methyl sulfide upon protonation. acs.org These methods are used to calculate detailed energy profiles and reaction mechanisms for various fragmentation and dehydrogenation reactions. acs.org The application of these robust computational techniques allows for a predictive understanding of the reactivity and transformation of this compound in various chemical environments.
Molecular Simulations for Reaction Selectivity
Molecular simulations, particularly those based on density functional theory (DFT) and molecular dynamics (MD), are instrumental in exploring the factors that govern reaction selectivity in transformations involving this compound and related compounds. nih.govnih.gov These simulations provide insights into intermolecular interactions, binding modes, and the dynamic behavior of molecules that lead to the preference for one reaction pathway over another.
For example, simulations have been used to investigate how sulfur-containing compounds like propyl mercaptan act as inhibitors for Ziegler-Natta polymerization catalysts. nih.gov By calculating molecular electrostatic potential (MEP) maps, researchers can identify the electrophilic and nucleophilic regions of both the catalyst and the inhibitor. nih.gov These studies indicate that mercaptans can form stable complexes with the active sites of the catalyst, thereby inhibiting the polymerization reaction. nih.gov This modeling of inhibitor-catalyst interactions explains the selectivity of the deactivation process and its impact on polymer properties. nih.gov
In the context of enzymatic reactions, molecular dynamics simulations are used to characterize the catalytically relevant binding modes of substrates in an enzyme's active site. nih.gov For methyltransferase enzymes, restrained-MD simulations can identify the near attack conformations (NAC) necessary for an efficient methyl transfer. nih.gov By understanding how the substrate, such as a sulfide, orients itself within the enzyme, researchers can rationalize the high regioselectivity observed in biocatalytic reactions. nih.gov These computational models shed light on the molecular basis for reaction selectivity, guiding the design of more efficient and selective chemical processes.
Computational Thermochemistry
Computational thermochemistry provides essential data on the thermodynamic properties of this compound, such as its heat of formation. While density functional theory (DFT) methods are widely used for their computational efficiency with larger molecules, their accuracy can be limited. hku.hk Therefore, correction schemes are often necessary to improve the reliability of the calculated results for practical applications. hku.hk
One approach involves combining DFT calculations with linear regression correction. This method uses physical descriptors, such as the number of electrons in different bonding environments, to correct for systematic deviations in the DFT results. hku.hk
Research comparing different computational methods has quantified the errors in calculating the heat of formation for this compound. For example, calculations using the B3LYP functional with the 6-31G(d) basis set showed a deviation from the experimental value, which was further analyzed alongside results from a larger basis set, B3LYP/6-311+G(d,p). hku.hk
The table below presents data from a study on the computational thermochemistry of this compound, highlighting the deviations of calculated heats of formation from experimental values.
| Compound | Method | Experimental ΔHf (kcal/mol) | Calculated ΔHf (kcal/mol) | Deviation (kcal/mol) |
| This compound | B3LYP/6-31G(d) | -19.5 | -13.2 | 6.3 |
| This compound | B3LYP/6-311+G(d,p) | -19.5 | -15.5 | 4.0 |
| Data sourced from a study on combining DFT calculations with linear regression correction. hku.hk |
These computational studies are crucial for developing more accurate predictive models for the thermochemical properties of organosulfur compounds.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the structural integrity of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structural arrangement.
¹H NMR spectroscopy confirms the presence of the methyl and propyl groups attached to the sulfur atom. The signals corresponding to the protons of the methyl group (-SCH₃) and the propyl group (-SCH₂CH₂CH₃) appear at distinct chemical shifts. For example, the methyl protons typically resonate around δ 2.1 ppm, while the propyl group protons are observed in the δ 0.9–1.4 ppm range.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The sulfur atom's influence on the chemical shifts of the adjacent carbon atoms provides characteristic patterns that confirm the thioether linkage.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Group | Chemical Shift (ppm) |
|---|---|
| -SCH₃ | ~2.1 |
| -SCH₂CH₂CH₃ | ~0.9 - 1.4 |
Data sourced from representative literature values.
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for separating and identifying volatile compounds like this compound in complex mixtures. GC-MS analysis is used to identify this compound in various natural products, such as in species of the Allium genus. It is also a critical method for detecting trace impurities, like disulfides, during quality control, with detection limits often below 0.1%.
In the mass spectrometer, this compound undergoes ionization, typically by electron impact (EI), which causes it to fragment into smaller, charged ions. The resulting fragmentation pattern is a unique fingerprint that allows for its unambiguous identification. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (90.19 g/mol ). nih.govnist.gov
Table 2: Experimental GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 61 | 99.99% | [CH₃S-CH₂]⁺ |
| 90 | 45.43% | [C₄H₁₀S]⁺ (Molecular Ion) |
| 48 | 40.89% | [CH₃SH]⁺ |
| 41 | 34.99% | [C₃H₅]⁺ |
| 27 | 28.81% | [C₂H₃]⁺ |
Data obtained from experimental GC-MS analysis with Electron Ionization (EI) at 70 eV. nih.govmassbank.eu
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides information about the functional groups present. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its thioether structure. Key spectral features include carbon-hydrogen (C-H) stretching frequencies and vibrations associated with the carbon-sulfur (C-S) bond.
Research has established correlations between the C-S stretching frequencies and the internal rotation around the C-CH₂ and CH₂-S bonds. oup.com This allows for detailed conformational studies of the molecule. For instance, different rotational isomers (conformers) of this compound exhibit distinct C-S stretching bands in the 800-600 cm⁻¹ region of the spectrum. oup.com
Mass Spectrometry (MS and GC-MS)
Chromatographic Separations and Detection
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is the method of choice.
Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound travels through the column, carried by an inert gas, and interacts with the stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic property used for identification. GC is utilized to monitor the kinetics of reactions involving this compound.
For the specific and highly sensitive detection of sulfur-containing compounds, a Pulsed Flame Photometric Detector (PFPD) is often employed. tajhizkala.ir The PFPD operates by combusting the eluted compounds in a hydrogen-rich flame, which causes sulfur species to emit light at a characteristic wavelength (393 nm). tajhizkala.ir The detector flame is pulsed, which adds a time dimension to the light emission analysis, enhancing selectivity and reducing interference from hydrocarbons. davidsonanalytical.co.uk This makes GC-PFPD an ideal system for analyzing sulfur compounds in complex matrices like petroleum products and process gas streams. davidsonanalytical.co.ukxylem.com The PFPD offers significant advantages over traditional Flame Photometric Detectors (FPD), including improved sensitivity, better selectivity against hydrocarbons, and a more uniform (equimolar) response to different sulfur compounds. xylem.comtau.ac.il
Headspace Gas Chromatography (HSGC) is a technique used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. The method involves analyzing the vapor phase (headspace) in equilibrium with the sample, which is sealed in a vial. This technique is particularly useful for analyzing trace levels of volatile sulfur compounds in various matrices. gcms.czscite.ai
A common enhancement of this method is Headspace Solid-Phase Microextraction (HS-SPME). In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace of the sample. The volatile analytes, including this compound, adsorb onto the fiber, which is then transferred to the GC injector for analysis. nih.gov This pre-concentration step significantly improves the sensitivity of the method. nih.gov HS-SPME-GC-MS has been successfully applied to the determination of this compound and other volatile sulfur compounds in complex samples such as fermented beverages and industrial effluents. tau.ac.ilmdpi.com Optimization of parameters like fiber coating, extraction time, and temperature is crucial for achieving the best results. nih.gov
Gas Chromatography (GC) and GC-PFPD (Pulsed Flame Photometric Detector)
Trace Analysis and Quantification Methods
The accurate detection and quantification of this compound, often present in minute concentrations within complex mixtures, are critical for understanding its environmental and biological significance.
The analysis of reduced sulfur compounds (RSCs) like this compound is most commonly and effectively performed using gas chromatography (GC). researchgate.netnih.gov This technique is favored for its ability to separate volatile compounds from a complex matrix. The choice of detector is crucial for achieving the required sensitivity and selectivity for sulfur-containing molecules.
Common GC-based detection methods include:
Flame Photometric Detector (FPD): Widely used due to its robustness, lower cost, and low maintenance requirements. researchgate.net
Sulfur Chemiluminescence Detector (SCD): A newer technique that offers higher sensitivity by detecting chemiluminescent species produced from sulfur compounds. researchgate.netbaaqmd.gov The SCD combusts sulfur compounds in a hydrogen-rich atmosphere to produce sulfur monoxide (SO), which then reacts with ozone to emit light, a process directly proportional to the amount of sulfur present. baaqmd.gov
Sample collection and pre-concentration are critical steps, as RSCs are often found at very low concentrations (ppb or below) in ambient air and are highly reactive. researchgate.net Common approaches include:
Direct Sampling: Using collection bags (e.g., Tedlar, Teflon) or canisters ("SilcoCan") for gaseous samples, which are then analyzed by GC-SCD. baaqmd.gov
Headspace Solid-Phase Microextraction (HS-SPME): This method is ideal for extracting volatile compounds from liquid or solid samples. It involves exposing a coated fiber to the headspace above the sample, where volatile analytes like MPS adsorb onto the fiber. The fiber is then transferred to the GC inlet for analysis. This technique has been effectively coupled with gas chromatography-mass spectrometry (GC-MS) to detect and characterize MPS in complex matrices.
The challenges in analyzing RSCs include potential co-elution in the GC column and the instability of these compounds, which makes careful selection of analytical columns and the use of cold traps essential for reliable quantification. researchgate.net
Table 1: Comparison of Common Analytical Methods for Reduced Sulfur Compounds
| Method | Principle | Detector | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their physicochemical properties. nih.gov | Flame Photometric Detector (FPD) | Robust, cost-effective, low maintenance. researchgate.net | Lower sensitivity compared to SCD. researchgate.net |
| Sulfur Chemiluminescence Detector (SCD) | High sensitivity and selectivity for sulfur compounds. researchgate.netbaaqmd.gov | Higher cost and complexity. researchgate.net | ||
| HS-SPME-GC/MS | Pre-concentration of volatile analytes from sample headspace onto a coated fiber, followed by GC separation and mass spectrometric detection. | Mass Spectrometer (MS) | Excellent for complex matrices, provides structural information. | Fiber coating selection and extraction time must be optimized. |
| Thermal Oxidation | Reduced sulfur compounds are thermally oxidized to sulfur dioxide (SO₂), which is then collected and analyzed. epa.gov | Titrimetry (Barium-Thorin) | Can measure total reduced sulfur (TRS) from emission sources. epa.gov | Not species-specific; can have positive bias from non-regulated sulfur compounds. epa.gov |
Quantifying this compound in biological and environmental samples provides insight into metabolic pathways, exposure, and environmental processes.
In human urine, this compound has been identified and quantified as part of the "urine volatolome." One study utilizing head-space solid-phase microextraction (HS-SPME) coupled with gas chromatography-selective reagent ionization time-of-flight mass spectrometry (GC-SRI-TOF-MS) successfully quantified a range of volatile organic compounds. rsc.org In this research, this compound was detected in 13 of the urine samples analyzed. rsc.org The limit of detection (LOD) for various compounds in this study ranged from 0.08 nmol L⁻¹ to 1.0 nmol L⁻¹. rsc.org
Further research has quantified ramson-derived metabolites, including allyl methyl sulfide (AMS), in human milk and urine after consumption of wild garlic (Allium ursinum). frontiersin.org While this study focused on AMS, its methodology is directly applicable to other volatile sulfides like MPS. The study found that concentrations of AMS in milk reached up to 2.0 µg/kg, while in urine, concentrations were normalized to creatinine (B1669602) content to account for variations in water intake. frontiersin.org
In food science, methods have been developed to quantify trace volatile sulfur compounds in milk using HS-SPME and GC with a pulsed flame photometric detector (GC-PFPD). oregonstate.edu These methods are sensitive enough to detect compounds below their sensory thresholds. For a range of sulfur compounds, quantification limits were low, demonstrating the ability to measure trace amounts in a complex food matrix. oregonstate.edu
Table 2: Quantification of this compound and Related Compounds in Biological Samples
| Analyte | Matrix | Method | Concentration Range / Value | Limit of Detection (LOD) | Reference |
| This compound | Human Urine | HS-SPME-GC-SRI-TOF-MS | Detected in 13 samples | Not specified for MPS | rsc.org |
| Allyl Methyl Sulfide | Human Milk | Not specified | 1.7 - 2.0 µg/kg | Not specified | frontiersin.org |
| Allyl Methyl Sulfide | Human Urine | Not specified | 0.3 - 0.7 µ g/mmol creatinine | Not specified | frontiersin.org |
| Various Sulfides | Milk | HS-SPME-GC-PFPD | Spiked samples from 0.04 to 2000 µg/kg | 0.01 - 50 µg/kg | oregonstate.edu |
Methods for Reduced Sulfur Compounds in Various Matrices
Advanced Computational Analytical Methods
Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to predict molecular geometries, energies, and reactivity. DFT studies can elucidate the nature of molecular interactions, which is crucial for understanding the behavior of this compound. researchgate.net For instance, DFT calculations have been used to study the interactions between mercaptans and catalyst surfaces, predicting reactive sites through tools like the Fukui index and molecular electrostatic potential (MEP) maps. mdpi.com
While specific extensive DFT studies on this compound are not widely published, related ab initio calculations, such as RHF/6-31G*, have been used to determine its optimized molecular structure. researchgate.net These computational methods provide foundational data on bond lengths and angles that are essential for more complex simulations. The development of functionals capable of accurately describing dispersion interactions has significantly enhanced the ability of DFT to model non-covalent interactions, which are ubiquitous in chemical and biological systems. researchgate.net
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations provide a view of how molecules behave and interact over time. This technique is particularly useful for studying the conformational dynamics of flexible molecules like this compound and its interactions within a solvent or with other molecules.
In one study, MD simulations with umbrella sampling were used to determine the potentials of mean force (PMFs) for the interaction of this compound (serving as a model for the amino acid methionine) with other hydrophobic molecules in explicit water. nih.gov These simulations help to quantify the strength and nature of hydrophobic interactions. The simulations were performed using the AMBER suite of programs and the TIP3P water model. nih.gov Force fields, such as the all-atom OPLS-AA, are parameterized to reproduce experimental properties and are used to define the potential energy of the system in MD simulations. researchgate.netresearchgate.net
Table 3: Application of Molecular Dynamics (MD) Simulations to this compound
| Simulation Type | System Studied | Force Field / Water Model | Key Findings | Reference |
| Umbrella Sampling MD | Dimer of this compound (modeling methionine) and other hydrophobic side chains in water. | AMBER 7.0 / TIP3P | Determined the potential of mean force as a function of distance and orientation, quantifying hydrophobic interactions. | nih.gov |
| Force Field Development | Pure liquid this compound. | OPLS-AA | Optimized parameters for the force field to reproduce experimental properties like density and heat of vaporization. | researchgate.net |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding and electronic structure. researchgate.net It provides a detailed picture of charge distribution, bond strength, and the stabilizing effects of electron delocalization arising from orbital interactions. NBO analysis can identify and quantify non-covalent interactions, such as hydrogen bonds or other stabilizing forces, which often govern the conformational preferences of a molecule. umanitoba.ca
In studies of related organosulfur compounds, NBO analysis has been instrumental in understanding molecular stability. researchgate.netumanitoba.ca For example, it can reveal how interactions involving the lone pairs of the sulfur atom influence the molecule's preferred three-dimensional shape. umanitoba.ca By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides insight into the electronic origins of a molecule's structure and reactivity. nih.gov
Table 4: Insights from Natural Bond Orbital (NBO) Analysis
| Type of Information | Description | Relevance to this compound |
| Atomic Charges | Calculates the charge distribution on each atom. | Helps understand electrostatic interactions and reactive sites. |
| Bonding Analysis | Characterizes the nature of chemical bonds (e.g., covalent, ionic). | Defines the electronic structure of the C-S bonds. |
| Orbital Interactions | Quantifies the stabilization energy from interactions between donor (filled) and acceptor (unfilled) orbitals. | Explains conformational preferences and the influence of the sulfur lone pairs on molecular geometry. umanitoba.ca |
| Non-Covalent Interactions | Identifies and characterizes weak interactions like hydrogen bonds. | Can reveal subtle stabilizing forces within the molecule or between the molecule and its environment. x-mol.com |
Spectroscopic and Analytical Data
The structure of methyl propyl sulfide (B99878) is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra show distinct signals corresponding to the methyl and propyl groups, with the chemical shifts influenced by the adjacent sulfur atom.
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands for C-H stretching and C-S bond vibrations, confirming the presence of the thioether functional group.
Mass Spectrometry (MS) : In mass spectrometry, methyl propyl sulfide typically shows a strong molecular ion peak. britannica.com The presence of a sulfur-34 (B105110) isotope peak, which is about 4.4% of the abundance of the sulfur-32 (B83152) peak, is a key indicator of a sulfur-containing compound. britannica.com The electron ionization (EI) mass spectrum of this compound shows a prominent peak at m/z 61 and the molecular ion peak at m/z 90. nih.govmassbank.eu
Environmental Fate and Degradation of Methyl Propyl Sulfide
Environmental Occurrence and Distribution
Volatile Organic Sulfur Compounds (VOSCs) are a class of sulfur-containing organic compounds that play a significant role in the global sulfur cycle. mdpi.comnih.gov These compounds are emitted from both natural and anthropogenic sources and are involved in atmospheric processes such as acid precipitation and cloud formation. acs.orgacs.org Natural sources are substantial, with marine environments being a primary contributor, releasing vast quantities of VOSCs like dimethyl sulfide (B99878) (DMS). mdpi.comacs.org In inland waters, VOSCs are also prevalent and are often associated with malodorous events, particularly in eutrophic or organic-rich water bodies. nih.govbohrium.com The production and degradation of VOSCs involve complex biogeochemical processes mediated by various microorganisms, including bacteria, cyanobacteria, and algae. nih.govbohrium.com
Methyl propyl sulfide has been identified in both marine and terrestrial environments. It is recognized as a naturally occurring compound in certain plants. nih.gov Specifically, analytical studies using gas chromatography-mass spectrometry have detected its presence in plant species such as onion (Allium cepa) and papaya (Carica papaya). nih.gov In addition to its presence in flora, this compound has been detected in the atmosphere above seaweed fields and in soil atmospheres, indicating its release from both marine and terrestrial sources. conicet.gov.ar Its volatility suggests it will readily evaporate from surfaces and become mobile in the environment. fishersci.comthermofisher.com
| Environment | Specific Source | Reference |
|---|---|---|
| Terrestrial | Allium cepa (Onion) | nih.gov |
| Terrestrial | Carica papaya (Papaya) | nih.gov |
| Terrestrial | Soil Atmospheres | conicet.gov.ar |
| Marine | Detected over Seaweed Fields | conicet.gov.ar |
Volatile Organic Sulfur Compounds (VOSCs) in the Environment
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For this compound, these pathways are primarily driven by atmospheric chemistry.
Once volatilized into the atmosphere, this compound is susceptible to photodegradation. fishersci.comthermofisher.com This degradation is not caused by direct absorption of sunlight but by reactions with photochemically generated species. The primary process for its atmospheric removal is oxidation initiated by hydroxyl radicals (OH), which are formed in the atmosphere in the presence of sunlight. thegoodscentscompany.com The estimated atmospheric half-life of this compound due to this photo-oxidation process is approximately 9.8 hours, assuming a 12-hour day with a typical hydroxyl radical concentration. thegoodscentscompany.com This relatively short half-life indicates that persistence in the atmosphere is unlikely. thermofisher.com
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant degradation pathway for this compound. The compound is immiscible with water and has low water solubility. fishersci.comthermofisher.com Furthermore, predictive models such as HYDROWIN indicate that rate constants for aqueous base/acid-catalyzed hydrolysis cannot be reliably estimated for its structure, suggesting this process is negligible under typical environmental conditions. thegoodscentscompany.com
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Overall OH Rate Constant | 13.0377 x 10-12 cm3/molecule-sec | 25 °C | thegoodscentscompany.com |
| Atmospheric Half-Life | 9.845 Hours | 12-hr day; 1.5x106 OH/cm3 | thegoodscentscompany.com |
| Atmospheric Half-Life | 0.820 Days | 12-hr day; 1.5x106 OH/cm3 | thegoodscentscompany.com |
Biotransformation and Biological Significance of Methyl Propyl Sulfide
Metabolism in Mammalian Systems
In mammals, methyl propyl sulfide (B99878), like other simple thioethers, is subject to a series of metabolic reactions primarily aimed at increasing its water solubility to facilitate excretion. This process is largely enzymatic and occurs predominantly in the liver.
The primary metabolic pathway for simple aliphatic sulfides in mammals is oxidation at the sulfur atom. mhlw.go.jp This two-step oxidation process converts the sulfide first into a sulfoxide (B87167) and then into a sulfone. mhlw.go.jpresearchgate.net In the case of methyl propyl sulfide, it is metabolized into methyl propyl sulfoxide and subsequently to methyl propyl sulfone. mhlw.go.jpinchem.org The oxidation to sulfone is an irreversible metabolic reaction in mammals. mhlw.go.jp Enzymes from the cytochrome P450 superfamily and flavin-containing monooxygenases (FMOs) are the primary catalysts for the initial oxidation of sulfides to sulfoxides. mhlw.go.jp
Table 1: In Vivo Oxidation Products of this compound
| Original Compound | Primary Metabolite | Secondary Metabolite |
|---|---|---|
| This compound | Methyl Propyl Sulfoxide | Methyl Propyl Sulfone |
Following oxidation, the resulting more polar and water-soluble metabolites, methyl propyl sulfoxide and methyl propyl sulfone, are the major urinary metabolites of simple sulfides. mhlw.go.jp Their increased polarity facilitates their elimination from the body, primarily through urine. mhlw.go.jpmdpi.com Studies on related compounds, such as dipropyl disulfide, have identified metabolites like this compound and methyl propyl sulfone in the perfused liver, which are subsequently excreted. researchgate.net The detoxification process for many sulfur compounds involves oxidation to sulfate, which is then eliminated in the urine. wikipedia.org While specific profiling studies on this compound are limited, the general pathway for simple thioethers involves S-oxidation followed by urinary excretion of the sulfoxide and sulfone analogues. mhlw.go.jp
The metabolism of thioethers is predominantly carried out by two major enzyme systems: cytochrome P450 (P450 or CYP) and flavin-containing monooxygenases (FMO). nih.gov Both enzyme families catalyze the S-oxidation of sulfides. mhlw.go.jpwashington.edu
Cytochrome P450: This superfamily of heme-thiolate enzymes is crucial for the metabolism of a vast array of xenobiotics, including thioethers. researchgate.netnih.gov P450 enzymes catalyze the oxidation of sulfides to sulfoxides. mhlw.go.jpwashington.edu The reaction mechanism involves the transfer of an oxygen atom from the P450's active ferryl species to the sulfur atom of the substrate. acs.org Studies on various thioether compounds have confirmed that their sulfoxidation is largely P450-driven, accounting for a significant portion of their metabolism in human liver microsomes. nih.gov
The relative contribution of P450 and FMO to the metabolism of a specific thioether can vary, but for many, P450-mediated oxidation is the dominant pathway. nih.gov
Excretion Pathways and Metabolite Profiling
Role in Microbial Biochemistry
Microorganisms play a significant role in both the production and metabolism of volatile sulfur compounds like this compound, particularly in environments such as food matrices.
Several bacterial species are known to produce this compound as part of their metabolism, contributing significantly to the aroma and flavor of certain foods, especially cheeses. nih.gov
Brevibacterium linens : This bacterium is a key component of the surface smear on ripened cheeses like Limburger and Muenster. nih.govcheesemaking.co.ukgetculture.com It is known for its ability to produce volatile sulfur compounds, which are crucial for the characteristic flavor of these cheeses. nih.govglobalscientificjournal.comresearchgate.net B. linens can metabolize sulfur-containing amino acids, such as methionine, to produce these volatile compounds. globalscientificjournal.comresearchgate.net
Hafnia alvei : This Gram-negative bacterium, also found in cheese, contributes to aroma by producing volatile sulfur compounds. exlibrisgroup.comnih.govfrontiersin.org Studies have shown that inoculation of cheese with H. alvei leads to an increased synthesis of sulfur compounds, including 1-methyl-thiopropane (an isomer of this compound). mdpi.comscribd.com
Clostridioides difficile : Research on the metabolome of this gut bacterium identified methyl propyl disulfide as a volatile product, particularly when the growth medium was supplemented with methionine. frontiersin.org The formation of methyl propyl disulfide suggests the production of propyl thiol and methanethiol (B179389) precursors, which can be microbially generated. frontiersin.org
Table 2: Microorganisms Involved in Volatile Sulfur Compound Production
| Microorganism | Environment/Association | Relevant Sulfur Products | Citations |
|---|---|---|---|
| Brevibacterium linens | Surface-ripened cheeses | Volatile sulfur compounds | nih.gov, globalscientificjournal.com |
| Hafnia alvei | Cheese | Volatile sulfur compounds (including 1-methyl-thiopropane) | mdpi.com, exlibrisgroup.com, scribd.com |
| Clostridioides difficile | Gut microbiome | Methyl propyl disulfide | frontiersin.org |
The biochemistry of this compound in microorganisms is linked to broader pathways of thiol metabolism and disulfide exchange. Thiols (compounds with a sulfhydryl, –SH, group) are highly reactive and central to cellular redox balance. mdpi.comnih.gov
In bacteria, low-molecular-weight (LMW) thiols like glutathione (B108866), bacillithiol, or mycothiol (B1677580) help maintain a reduced state in the cytoplasm. frontiersin.org These thiols can react with oxidized proteins or other molecules to form mixed disulfides (S-thiolation), a process that can protect vital enzymes from irreversible oxidation. mdpi.comfrontiersin.org
The formation of disulfides, such as methyl propyl disulfide observed in C. difficile, is a key transformation. frontiersin.org It is proposed that thiols are first generated from amino acid precursors like cysteine. frontiersin.org These thiols can then be oxidized to form symmetrical or asymmetrical disulfides. frontiersin.org This process can be a protective mechanism, forming stable disulfide bonds under oxidative conditions, which might be reversible depending on the local concentration of other thiols. frontiersin.orgnih.gov The formation of a disulfide bond between a protein cysteine and a LMW thiol is a common regulatory and protective mechanism in bacteria. nih.govfrontiersin.org
Methylation and Oxidation Reactions in Bacterial Systems
This compound, like other thioethers, can undergo various biotransformations in bacterial systems, primarily through methylation and oxidation reactions. The sulfur atom in this compound is susceptible to oxidation, which can lead to the formation of methyl propyl sulfoxide and subsequently methyl propyl sulfone. These reactions are often catalyzed by monooxygenase enzymes. For instance, Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes, are known to catalyze the sulfoxidation of various sulfides. mdpi.com While specific studies on this compound are limited, research on analogous compounds shows that enzymes like 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HAPMO) can oxidize n-propyl sulfide derivatives, although the efficiency may vary depending on the specific substrate structure. mdpi.com
Bacterial metabolism of sulfur-containing compounds is a crucial part of the global sulfur cycle, involving a complex interplay of chemical reactions including methylation and oxidation. researchgate.netgenome.jp Some anaerobic bacteria, such as the homoacetogenic strain TMBS 4, possess corrinoid-dependent methyltransferase systems. d-nb.info These systems can transfer methyl groups from methoxylated aromatic compounds to sulfide, resulting in the formation of methanethiol and dimethyl sulfide. d-nb.info This demonstrates the capacity of some bacteria to perform methylation using sulfide as a methyl acceptor. d-nb.info
Furthermore, studies on the gut bacterium Clostridioides difficile have identified methyl propyl disulfide as a volatile metabolite. frontiersin.orgnih.gov The formation of such mixed disulfides is proposed to occur via the reaction of different thiols, which are themselves products of amino acid metabolism. frontiersin.orgnih.gov For example, methionine can serve as a source for methanethiol, which can then react with other thiols derived from amino acids like cysteine. frontiersin.orgnih.gov The presence of methyl propyl disulfide strongly suggests that its precursors, methanethiol and propanethiol, are actively formed and that this compound could be an intermediate or related product within these complex metabolic networks.
| Reaction Type | Description | Enzyme Class/System Involved (Example) | Potential Products | Relevant Bacterial Genera/Strains |
| Oxidation | Addition of oxygen atoms to the sulfur center. | Monooxygenases (e.g., BVMOs) | Methyl propyl sulfoxide, Methyl propyl sulfone | Pseudomonas mdpi.com |
| Methylation | Transfer of a methyl group to a sulfur-containing acceptor. | Corrinoid-dependent methyltransferases | Methanethiol, Dimethyl sulfide | Homoacetogenic bacteria (e.g., Strain TMBS 4) d-nb.info |
| Thiol Metabolism | Formation of thiols from amino acids, which can lead to mixed disulfides. | Cysteine-S-conjugate β-lyases, Methionine γ-lyase | Methanethiol, Propanethiol, Methyl propyl disulfide | Clostridioides difficile frontiersin.orgnih.gov |
Biological Impact and Interactions
Interactions with Biological Molecules (e.g., Proteins)
This compound can interact with various biological molecules, most notably proteins and cellular membranes. Research indicates that it can inhibit the function of certain metabolic enzymes. This inhibition may occur through competitive or non-competitive mechanisms, such as binding to the enzyme's active site or inducing conformational changes that alter its activity. The sulfur atom is a key feature in these interactions, as it can participate in redox reactions, potentially affecting the oxidative state of cells and the function of redox-sensitive proteins.
The interaction of thioethers like this compound with proteins is a subject of computational modeling. Force fields such as OPLS-AA (All-Atom Optimized Potentials for Liquid Simulations) include parameters for this compound, enabling its use in molecular dynamics simulations to study its binding and interaction with protein targets. researchgate.net
A critical mechanism by which sulfur compounds interact with proteins is through the modification of cysteine residues, a process known as S-sulfuration or persulfidation. nih.gov While this has been studied more for hydrogen sulfide (H₂S), it represents a fundamental pathway for how reduced sulfur compounds can regulate protein function and influence signaling pathways. nih.gov Furthermore, the lipophilic nature of this compound allows it to interact with biological membranes, potentially influencing their fluidity and permeability. Such interactions can, in turn, affect cellular processes that are dependent on membrane integrity, like signal transduction and transport mechanisms.
Influence on Biological Processes
This compound, as a volatile organic compound (VOC), plays a role in various biological processes, from microbial metabolism to plant-pathogen interactions and mammalian physiology. It is a known metabolite in several Allium species, such as onions, and its emission rate has been observed to increase significantly during microbial infection. researchgate.netnih.gov This suggests it may function as an indicator of decay or play a role in the chemical ecology of plant-microbe interactions. researchgate.netnih.gov
In humans, the consumption of onions can lead to the appearance of this compound in exhaled breath. rsc.org Its presence is linked to the metabolism of sulfur-containing amino acids. rsc.org The compound is also produced by certain gut microbiota. For instance, Clostridioides difficile produces a range of volatile sulfur compounds, including methyl propyl disulfide, which contributes to its characteristic odor and is a product of its amino acid metabolism. frontiersin.orgnih.gov
Beyond its role as a metabolic byproduct, research has indicated potential bioactivity for this compound. Studies using a rat liver bioassay showed that oil-soluble organosulfur compounds, including this compound, demonstrated inhibitory effects on the development of glutathione S-transferase placental form (GST-P) positive foci, which are considered pre-neoplastic lesions. nih.govscholaris.ca This finding suggests a potential chemopreventive role for this compound. nih.govscholaris.ca
Potential for Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation in fatty tissues.
For this compound, the estimated Log Octanol-Water Partition Coefficient (Log Kow) is 1.90. thegoodscentscompany.comaxxence.de This value is considered low, suggesting that the compound has a low tendency to accumulate in the lipid compartments of organisms. Chemicals with Log Kow values below 3 are generally not considered to be bioaccumulative. While one safety data sheet notes that it "may have some potential to bioaccumulate," others state there is no information available or that persistence is unlikely. fishersci.comthermofisher.com Its volatility and low water solubility also affect its environmental mobility and fate. fishersci.comthermofisher.com
Regulatory frameworks for identifying Persistent, Bioaccumulative, and Toxic (PBT) substances use Log Kow as a key screening criterion. rivm.nl Based on its Log Kow of 1.90, this compound would not typically be flagged as a potential bioaccumulative substance under these screening protocols.
| Parameter | Value/Information | Implication for Bioaccumulation | Source(s) |
| Log Kow (Octanol-Water Partition Coefficient) | 1.90 (estimated) | Low potential for bioaccumulation. | thegoodscentscompany.comaxxence.de |
| Water Solubility | Immiscible with water | Low solubility can sometimes correlate with bioaccumulation, but its volatility is a competing factor. | fishersci.comthermofisher.com |
| Persistence | Unlikely | Low persistence reduces the time available for uptake and accumulation. | fishersci.comthermofisher.com |
| Regulatory Assessment | No data available/Not listed as a concern | Generally not identified as a PBT (Persistent, Bioaccumulative, and Toxic) substance. | fishersci.com |
Applications in Advanced Materials and Catalysis
Methyl Propyl Sulfide (B99878) as a Ligand in Coordination Chemistry
The sulfur atom in methyl propyl sulfide possesses lone pairs of electrons, enabling it to act as a ligand and coordinate with metal ions. zhishangchem.com This capacity for coordination is the basis for its potential use in the design of metal catalysts. zhishangchem.com Thioethers, as a class, are recognized for their role as capping agents in the preparation of nanoparticles and as ligands in homogeneous catalysis. researchgate.netnih.gov
The coordination ability of thioether functionalities is a key feature in the design of multidentate ligands. For instance, tripodal bis(imidazole) thioether ligands have been synthesized to prepare new group 11 metal complexes (Au, Ag, Cu). mdpi.com These complexes demonstrate the versatility of the thioether group in stabilizing different metal oxidation states. mdpi.com Similarly, γ-phosphino-functionalized propyl phenyl sulfide ligands have been used to create rhodium(I) complexes, where the thioether group's hemilabile character (its ability to reversibly bind to a metal center) is crucial for the complex's reactivity. acs.org The general principles observed with these more complex thioether ligands underscore the fundamental coordinating properties that this compound itself possesses, making it a building block for more elaborate ligand systems. zhishangchem.com
Role in Polymer Synthesis and Modification
This compound and other organosulfur compounds play significant roles in the creation and functionalization of polymers, influencing their properties and the efficiency of their synthesis.
While thioethers can be components of polymers, related sulfur compounds can also significantly impact the catalysts used in polymerization reactions. Research into the gas-phase polymerization of propylene (B89431) using Ziegler-Natta (ZN) catalysts has shown that sulfur-containing compounds, specifically mercaptans, can act as inhibitors. mdpi.comresearchgate.net
A study investigating the effects of methyl, ethyl, propyl, and butyl mercaptan demonstrated that trace amounts of these substances negatively affect the productivity of the ZN catalyst and the properties of the final polypropylene (B1209903) product. mdpi.comresearchgate.net An inverse relationship was observed between increasing mercaptan concentration and catalyst productivity. mdpi.com Methyl mercaptan was identified as the most potent inhibitor, requiring the lowest concentration to reduce catalyst activity. mdpi.comresearchgate.net This highlights the high sensitivity of Ziegler-Natta catalysts to sulfur-based impurities.
Table 1: Effect of Mercaptan Inhibitors on Ziegler-Natta Catalyst Productivity in Polypropylene Polymerization
| Mercaptan Compound | Concentration (ppm) | Impact on Catalyst Productivity |
| Methyl Mercaptan | Low | Significant reduction in productivity |
| Ethyl Mercaptan | Low | Reduction in productivity |
| Propyl Mercaptan | 37.17 | Notable reduction in final product MFI |
| Butyl Mercaptan | 52.60 | Notable reduction in final product MFI |
*MFI (Melt Flow Index) is an indicator of the polymer's molecular weight and fluidity; a decrease suggests inhibition of the polymerization process. mdpi.comresearchgate.net
Organosulfur polymers represent a promising class of materials for next-generation energy storage, particularly in lithium-sulfur (Li-S) batteries. pku.edu.cnnih.gov These batteries have a high theoretical energy density, but face challenges such as the insulating nature of sulfur and the dissolution of intermediate polysulfides into the electrolyte (the "shuttle effect"). pku.edu.cnnih.gov
Replacing elemental sulfur with organosulfur polymers as the cathode material is a key strategy to overcome these issues. pku.edu.cn The sulfur atoms are covalently bonded within the polymer backbone or as side chains, which helps to suppress the shuttle effect. pku.edu.cnnih.gov By carefully designing the polymer's structure, it is possible to alter the electrochemical reaction process and improve ion/electron conductivity. pku.edu.cn
Organosulfur polymers can be designed with disulfide bonds (S-S) in the main chain or on side chains. nih.gov The electrochemical redox reaction involves the cleavage and reformation of these disulfide bonds. nih.gov Polymers with the disulfide bonds on the side chains may offer better structural stability during cycling, as the main polymer backbone remains intact. nih.gov Furthermore, some organosulfur compounds can serve as electrolyte additives that help protect the lithium metal anode by forming a stable solid electrolyte interface. pku.edu.cnresearchgate.net
Table 2: Examples of Organosulfur Polymers in Lithium-Sulfur Batteries
| Polymer Type | Key Feature | Role in Battery | Reference |
| Main-chain Organosulfur Polymers | Disulfide bonds integrated into the polymer backbone. | Active cathode material; redox reaction involves backbone cleavage. | nih.gov |
| Side-chain Organosulfur Polymers | Disulfide bonds located on side chains. | Active cathode material; preserves backbone integrity for better stability. | nih.gov |
| Crosslinked Organosulfur Polymers | Rich in disulfide bonds, maximizing sulfur ratio. | High theoretical capacity cathode material. | nih.gov |
| Conjugated Organosulfur Polymers | Possess alternating single and double bonds. | Improves electrical conductivity of the cathode. | nih.gov |
Impact on Polymerization Catalysts
Catalytic Applications of Thioether Derivatives
The derivatives of thioethers, particularly sulfoxides and sulfones, are valuable compounds in their own right, often serving as critical intermediates in catalytic and synthetic processes.
This compound, like other thioethers, can be readily oxidized to form its corresponding sulfoxide (B87167) (methyl propyl sulfoxide) and subsequently its sulfone (methyl propyl sulfone). zhishangchem.comjchemrev.com These oxidation products are pivotal intermediates in organic synthesis. jchemrev.com
The conversion of thioethers to sulfoxides and sulfones is a fundamental transformation. jchemrev.com Sulfoxides are valuable synthons for forming carbon-carbon bonds and are used as chiral auxiliaries in asymmetric synthesis. jchemrev.comnih.gov The sulfoxide and sulfone functional groups are present in a wide array of active pharmaceutical ingredients, influencing their solubility and electronic properties. acs.org
Various reagents and conditions have been developed for the selective oxidation of thioethers. jchemrev.com An advantage of modern electrochemical methods is the ability to selectively produce either the sulfoxide or the sulfone from the same thioether precursor simply by adjusting the electrolysis conditions, such as the amount of electrical charge passed through the reaction. acs.org
Chiral Sulfoxides in Asymmetric Catalysis
The oxidation of prochiral thioethers, such as this compound, represents a significant pathway to generating chiral sulfoxides. cymitquimica.com These sulfoxides are not merely oxidation products; they are valuable entities in the field of asymmetric synthesis, acting as chiral auxiliaries or ligands to direct the stereochemical outcome of reactions. thieme-connect.deuab.cat The intrinsic chirality of the sulfinyl group in unsymmetrically substituted sulfoxides is central to their synthetic utility. thieme-connect.de
The conversion of this compound and similar dialkyl sulfides into optically active sulfoxides is a key area of research. researchgate.net Modified Katsuki-Sharpless reagents, for instance, have been shown to oxidize prochiral functionalized sulfides into optically active sulfoxides with enantiomeric excesses (ee) often ranging from 50-71% for dialkyl sulfoxides. researchgate.net Another approach involves vanadium complexes with chiral Schiff base ligands, which catalyze the asymmetric oxidation of sulfides using hydrogen peroxide. uab.cat
Biocatalytic methods have also emerged as powerful tools. Enzymes such as flavin-containing monooxygenases and chloroperoxidases can catalyze the asymmetric oxidation of sulfides with high enantioselectivity. rug.nltandfonline.com For example, studies on the biooxidation of alkyl phenyl sulfides have demonstrated that engineered enzymes can produce chiral sulfoxides with moderate to high enantiomeric excesses. rug.nl Specifically, research on the asymmetric sulfoxidation of methyl n-propyl sulfide has been a subject of investigation, highlighting its role as a substrate in creating chiral molecules. researchgate.net The resulting chiral sulfoxides are valuable intermediates, employed as building blocks for synthesizing biologically active compounds. uab.catfrontiersin.org
Table 1: Examples of Asymmetric Sulfoxidation of Sulfides
| Substrate | Catalyst/Method | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Methyl p-tolyl sulfide | Modified Sharpless Reagent | (R)-sulfoxide | 91% | thieme-connect.de |
| Methyl phenyl sulfide | Vanadium/Schiff base SB2 | (S)-sulfoxide | 78% | uab.cat |
| Benzyl methyl sulfide | Helminthosporium sp. NRRL 4671 | (S)-sulfoxide | >98% | thieme-connect.de |
| This compound | Imidodiphosphate-based Brønsted acids | Not Specified | Not Specified | researchgate.net |
Thioether-containing Catalysts in Specific Reactions
The sulfur atom in this compound possesses lone pair electrons, which enable it to act as a ligand in coordination chemistry. zhishangchem.com This property allows it to form complexes with transition metals like palladium(II) and copper(I), creating catalysts with potential applications in various organic reactions. zhishangchem.comvulcanchem.com While specific studies on this compound as a catalyst ligand are not extensively detailed, the broader class of thioether-containing ligands has been thoroughly investigated.
In palladium-catalyzed asymmetric allylic alkylation reactions, ligands containing a thioether moiety play a crucial role. The steric and electronic properties of the substituents on the sulfur atom can significantly influence the catalyst's activity and the enantioselectivity of the reaction. academie-sciences.fr For instance, in a study using thioether–oxazoline ligands with a binaphthyl backbone, a methyl-substituted ligand led to high conversion rates and moderate enantioselectivity (up to 66% ee). In contrast, a bulkier iso-propyl-substituted analogue resulted in a catalyst with poor activity and no enantioselectivity, demonstrating the sensitivity of the catalytic system to the thioether's structure. academie-sciences.fr
Thioethers can also participate directly in reactions as reagents. In one study, this compound was tested as a potential methylthiolating reagent in a palladium-catalyzed intermolecular transthioetherification of aryl halides, although it yielded only 5% of the desired product under the tested conditions. rsc.org This indicates its potential, albeit limited in this specific system compared to other thioethers like 2-(methylmercapto)ethanol, which gave an 82% yield. rsc.org Furthermore, organic sulfur compounds like mercaptans, which are structurally related to thioethers, have been studied as inhibitors or "poisons" for Ziegler-Natta catalysts in polypropylene polymerization, highlighting the significant interaction of sulfur-containing molecules with metal catalyst surfaces. mdpi.com
Molecular Toxicology and Biological Activity Research
Toxicological Properties and Hazard Assessment
The toxicological profile of methyl propyl sulfide (B99878) is not fully investigated, though existing data provides insight into its acute effects, irritation potential, and hazard classifications.
There is limited specific data on the mutagenic, carcinogenic, and reproductive effects of methyl propyl sulfide. Safety data sheets consistently report that information on mutagenic and reproductive effects is not available. naturalproducts.net
In terms of carcinogenicity, this compound has not been classified as a carcinogen by major regulatory and scientific bodies. A study of hepatic drug-metabolizing enzymes in rats suggested a possible protective effect of certain alkyl sulfides against the first step of carcinogenesis by modulating enzymes involved in carcinogen metabolism. nih.gov However, the study found that compounds with methyl groups, including dimethyl sulfide and methylpropyl disulfide, had little to no effect, while compounds with two propyl or two allyl groups showed a significant response. nih.gov
The European Food Safety Authority (EFSA) holds references related to genotoxicity studies as part of its flavouring group evaluations, but the specific outcomes of these studies are not detailed. thegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has listed this compound for future evaluation, noting that data on genotoxicity, as well as short-term, long-term, reproductive, and developmental toxicity studies, could be made available. canbipharm.com
This compound is recognized as an irritant. GHS classification data indicates it causes skin irritation (Category 2) and serious eye irritation (Category 2A). frontiersin.org This is consistent with risk phrases that describe the substance as irritating to the eyes, respiratory system, and skin. thegoodscentscompany.com For sensitization, both for skin and respiratory pathways, available safety data sheets state that there is no information available.
Table 1: Summary of Toxicological and Hazard Data for this compound
| Hazard Parameter | Finding/Classification | Source(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | nih.gov |
| Acute Inhalation | High vapor concentrations may cause headache, dizziness, nausea. | |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, OSHA. | |
| Mutagenicity | No information available. | naturalproducts.net |
| Reproductive Toxicity | No information available. | naturalproducts.net |
| Eye Irritation | Causes serious eye irritation (Category 2A). | frontiersin.org |
| Skin Irritation | Causes skin irritation (Category 2). | frontiersin.org |
| Respiratory Irritation | May cause respiratory irritation. | frontiersin.org |
| Sensitization | No information available. |
Mutagenicity, Carcinogenicity, and Reproductive Toxicity Studies
Mechanisms of Biological Action
Research into the biological activities of this compound has explored its interactions at a molecular level and its influence on enzymatic processes.
The biological mechanism of action for this compound involves its interaction with molecular targets, including enzymes and cellular membranes. It is suggested that the compound can influence membrane fluidity and permeability, which could consequently affect cellular transport and signaling processes. Furthermore, the sulfur atom within the this compound molecule is capable of participating in redox reactions, which may have an impact on the oxidative state of cells.
Studies indicate that this compound may inhibit certain metabolic enzymes by binding to their active sites or by altering their three-dimensional conformation. However, research on its specific effects on hepatic drug-metabolizing enzymes has yielded nuanced results. A study in rats investigating the modulation of these enzymes by various alkyl sulfides from Allium species found that compounds with methyl groups had "little or no effect." nih.gov In contrast, the same study showed that dipropyl sulfide and diallyl disulfide induced several cytochrome P-450 enzymes (CYP 2B1,2) and phase II enzymes (glutathione transferase, UDP-glucuronyl transferases), while decreasing others (CYP 2E1). nih.gov This suggests that the structure of the alkyl group plays a critical role in the compound's ability to modulate enzyme activity.
Table 2: Research Findings on Biological Activity
| Research Area | Finding | Investigated Compound(s) | Source(s) |
| Molecular Interaction | Can interact with enzymes and cellular membranes, potentially affecting membrane fluidity and participating in redox reactions. | This compound | |
| Enzyme Modulation | General research suggests potential inhibition of metabolic enzymes. | This compound | |
| Hepatic Enzyme Study | Compounds with methyl groups (like dimethyl sulfide and methylpropyl disulfide) showed little or no effect on modulating hepatic drug-metabolizing enzymes in rats. | Dimethyl sulfide, Methylpropyl disulfide | nih.gov |
| Hepatic Enzyme Study | Compounds with two propyl or two allyl groups induced certain P-450 and phase II enzymes while decreasing others. | Dipropyl sulfide, Diallyl disulfide | nih.gov |
Induction of Apoptosis and Cell Cycle Alterations
Research into organosulfur compounds, such as those found in garlic and onions, suggests their potential to influence programmed cell death (apoptosis) and regulate the cell cycle. nih.gov While direct studies on this compound are limited in this specific context, the broader class of sulfur compounds to which it belongs has been a subject of investigation for these effects.
The proposed mechanisms by which related organosulfur compounds may induce apoptosis and alter the cell cycle include:
Modulation of Enzyme Activity: These compounds can interact with and modulate the activity of various enzymes, including those that play a role in activating or detoxifying carcinogens. nih.gov
Induction of Apoptosis: Some organosulfur compounds have been shown to trigger apoptosis in tumor cell lines. nih.gov This process is sometimes mediated by the generation of reactive oxygen species (ROS). researchgate.net
Cell Cycle Arrest: Alterations in the cell cycle, such as arrest in the G2/M or G0/G1 phase, have been observed with certain organosulfur compounds. acs.orgekb.eg
It is important to note that these findings relate to the broader family of organosulfur compounds, and further research is needed to specifically elucidate the role of this compound in the induction of apoptosis and cell cycle alterations.
Pharmacological and Biomedical Research Potential
Antimicrobial and Anticancer Activities
This compound and related organosulfur compounds have garnered attention for their potential pharmacological activities, particularly in the realms of antimicrobial and anticancer research.
Antimicrobial Activity: Studies have indicated that sulfur-containing compounds derived from plants like garlic and onion possess antimicrobial properties. tandfonline.comresearchgate.net For instance, research has demonstrated the inhibitory effects of such compounds against various bacterial strains. chemmethod.com The antimicrobial action is thought to involve the interaction of sulfur compounds with vital cellular components of microorganisms. researchgate.net
Anticancer Potential: The potential of organosulfur compounds as anticancer agents is an active area of research. nih.gov Investigations suggest that these compounds may exert cytotoxic effects on cancer cells, potentially through the induction of apoptosis. acs.org Some studies have explored the effects of related compounds, like methyl propyl disulfide, on cancer cells. medchemexpress.commedchemexpress.com The mechanisms underlying these potential anticancer effects are thought to involve the modulation of enzymes and interference with cellular processes crucial for cancer cell survival. nih.gov
Table 1: Investigated Biological Activities of Related Sulfur Compounds
| Compound Family | Investigated Activity | Potential Mechanism of Action |
|---|---|---|
| Organosulfur Compounds | Antimicrobial | Interaction with microbial cellular components. researchgate.net |
| Organosulfur Compounds | Anticancer | Induction of apoptosis, enzyme modulation. nih.gov |
| Methyl Propyl Disulfide | Anticancer | Under investigation. medchemexpress.commedchemexpress.com |
Role in Flavor Chemistry and Biological Response
This compound is recognized for its contribution to the flavor profiles of certain foods. It is characterized by a distinct sulfurous, onion-like odor. cymitquimica.cominnospk.comzhishangchem.com This attribute makes it a component in the formulation of flavoring agents for various food products. innospk.comzhishangchem.com
Beyond its sensory characteristics, the biological response to this compound and other volatile sulfur compounds is a subject of interest. These compounds are found naturally in some plants, such as those of the Allium species. The presence of this compound has been detected in human breath, suggesting its connection to metabolic processes or the gut microbiome. researchgate.netnih.gov
This compound in Proteomics Studies
This compound is utilized in the field of proteomics research. innospk.comscbt.com Proteomics involves the large-scale study of proteins, and specialized chemical reagents are often required for these analyses. The specific properties of this compound make it a useful tool in this area of research. innospk.comscbt.com
Q & A
Q. What are the standard synthetic routes for methyl propyl sulfide, and how can reaction efficiency be optimized?
this compound is typically synthesized via nucleophilic substitution between methylthiolate and propyl halides or through sulfide interchange reactions. Radical-initiated pathways using benzoyl peroxide (BPO) and sulfides at controlled temperatures (60–100°C) are also effective . To optimize efficiency:
Q. How can researchers characterize this compound’s purity and structural identity?
Key methods include:
- Boiling point analysis : Compare observed values (e.g., 144.9°C) with literature data .
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm methyl (-SCH₃) and propyl (-SCH₂CH₂CH₃) groups .
- GC-MS : Detect trace impurities (e.g., disulfides) with mass spectral libraries .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Headspace Solid-Phase Microextraction (HS-SPME) : Ideal for volatile sulfur compounds; optimize fiber coatings (e.g., carboxen/polydimethylsiloxane) and extraction times .
- Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) : Enhances sensitivity for sulfur-containing analytes .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in radical-mediated reactions?
Reactivity trends for sulfides with BPO follow: methyl sulfide > propyl sulfide > disulfides . Factors include:
- Steric hindrance : Bulky alkyl groups (e.g., tert-butyl) reduce reaction rates.
- Electronic effects : Electron-donating groups stabilize transition states in radical chain mechanisms .
- Temperature : Higher temperatures (>100°C) introduce competing homolytic decomposition pathways, complicating kinetic models .
Q. What mechanistic insights explain contradictions in reported rate constants for sulfide oxidation?
Discrepancies arise from:
- Methodological differences : First-order vs. second-order rate calculations under varying sulfide concentrations .
- Side reactions : Competing disulfide formation or peroxide decomposition alters apparent kinetics. Replicate studies with controlled [BPO] and low temperatures (≤60°C) to isolate primary pathways .
Q. How can researchers reconcile conflicting data on this compound’s volatility in aroma studies?
- Compare extraction techniques : HS-SPME, steam distillation, and solvent extraction yield varying recoveries due to compound polarity and thermal stability .
- Standardize protocols : Use internal standards (e.g., diallyl disulfide) to normalize quantitative results across studies .
Experimental Design & Data Analysis
Q. What controls are essential when designing kinetic studies on this compound’s reactions?
- Blank reactions : Exclude reactants to identify background interference.
- Radical inhibitors : Add hydroquinone to confirm radical-mediated mechanisms .
- Replicate trials : Conduct ≥3 replicates to assess reproducibility, especially in heterogeneous phases .
Q. How should researchers address low recovery rates in this compound extraction from biological tissues?
- Derivatization : Convert sulfide to stable adducts (e.g., with methyl iodide) for improved GC detection .
- Matrix-matched calibration : Account for tissue-specific matrix effects (e.g., lipid content) .
Safety & Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to mitigate inhalation risks (H319: eye irritation) .
- Flammability controls : Store away from ignition sources (H226: flammable liquid) .
- PPE : Wear nitrile gloves and safety goggles during synthesis .
Data Reporting & Reproducibility
Q. How can researchers ensure reproducibility when publishing this compound studies?
- Detailed supplementary data : Report NMR/GC-MS parameters (e.g., column type, temperature gradients) .
- Deposit raw data : Share chromatograms and kinetic curves via repositories (e.g., Zenodo) .
- Adhere to journal guidelines : For example, limit main-text figures to 2–3 key chemical structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
